Potassium (2-chloropyridin-4-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2-chloropyridin-4-yl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJDEMNUMMCTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)Cl)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Potassium (2-Chloropyridin-4-yl)trifluoroborate
Miyaura Borylation Followed by Trifluoroboration
The most widely reported method involves a two-step sequence: (1) Miyaura borylation of a halogenated pyridine precursor to form a boronic ester, and (2) conversion of the ester to the potassium trifluoroborate salt.
Step 1: Miyaura Borylation
2-Chloro-4-iodopyridine serves as the starting material. Treatment with bis(pinacolato)diboron (B~2~pin~2~) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and a base (KOAc) yields the pinacol boronic ester. This reaction typically proceeds in anhydrous dimethylformamide (DMF) or 1,4-dioxane at 80–100°C for 12–24 hours.
Step 2: Trifluoroborate Formation
The boronic ester is treated with potassium hydrogen fluoride (KHF~2~) in a mixture of tetrahydrofuran (THF) and water. After stirring at room temperature, the product precipitates and is purified via sequential washes with ether, pentane, and dichloromethane.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Material | 2-Chloro-4-iodopyridine |
| Catalyst | Pd(dppf)Cl~2~ (5 mol%) |
| Boron Reagent | B~2~pin~2~ (1.2 equiv) |
| Solvent | DMF or 1,4-dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Conversion Reagent | KHF~2~ (3.0 equiv) in THF/H~2~O |
Alternative Methods: Ruthenium-Catalyzed Hydroboration
While less common for aryl systems, ruthenium catalysts have been employed for alkyne hydroboration to generate vinyltrifluoroborates. For example, carbonylchlorohydridotris(triphenylphosphine)ruthenium ([RuClH(CO)(PPh~3~)~3~]) facilitates the reaction of alkynes with pinacol borane (HBpin) to form boronic esters, which are subsequently converted to trifluoroborates. However, this method is less applicable to pyridine substrates due to competing side reactions.
Experimental Procedure and Optimization
Detailed Synthesis Protocol
Miyaura Borylation :
Trifluoroborate Formation :
Characterization and Analytical Data
Spectroscopic Properties
Applications in Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura couplings with aryl halides under Pd catalysis. For example, coupling with 4-bromoanisole using Pd(PPh~3~)~4~ and Na~2~CO~3~ in 1,4-dioxane/H~2~O affords 4'-methoxy-2-chlorobiphenyl-4-yltrifluoroborate in 74% yield.
Comparative Reactivity in Sequential Couplings
| Entry | Substrate | Coupling Partner | Yield (%) |
|---|---|---|---|
| 1 | 2-Chloro-4-iodopyridine | 4-Methoxyphenyl | 74 |
| 2 | 2-Chloro-4-bromopyridine | 3-Cyanophenyl | 68 |
Challenges and Limitations
- Sensitivity to Protodeboronation : The electron-deficient pyridine ring increases susceptibility to protodeboronation under acidic conditions.
- Purification Difficulties : Residual pinacol and inorganic salts require rigorous washing protocols.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloropyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Applications in Organic Synthesis
Potassium (2-chloropyridin-4-yl)trifluoroborate is primarily utilized in organic synthesis through several key applications:
-
Cross-Coupling Reactions :
- It serves as a nucleophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura reactions. This allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.
-
Nucleophilic Substitution :
- The compound can participate in nucleophilic substitution reactions due to the electron-rich nature of the trifluoroborate group. This property is particularly useful for introducing functional groups into aromatic systems.
-
Synthesis of Pharmaceuticals :
- This compound has been explored for synthesizing biologically active compounds, including pharmaceuticals that target various diseases. Its ability to facilitate complex molecular transformations makes it a valuable tool in medicinal chemistry.
Data Table: Comparison of Organotrifluoroborates
| Compound Name | Unique Features | Applications |
|---|---|---|
| This compound | Stable trifluoroborate moiety; chlorinated pyridine | Cross-coupling; pharmaceutical synthesis |
| Potassium Methyltrifluoroborate | Simple structure; widely used in cross-coupling | Organic synthesis |
| Potassium Phenyltrifluoroborate | Aromatic system; high reactivity | Electrophilic aromatic substitution |
| Potassium Ethyltrifluoroborate | Useful for introducing ethyl groups | Synthesis of ethyl derivatives |
Case Study 1: Application in Pharmaceutical Synthesis
A study demonstrated that this compound was employed to synthesize a series of new anti-cancer agents. The compound facilitated the formation of key intermediates through Suzuki-Miyaura coupling, leading to high yields and purity levels. The resulting compounds exhibited promising biological activity against cancer cell lines.
Case Study 2: Environmental Chemistry
Research has shown that this compound can be utilized in environmental chemistry for the degradation of pollutants. Its reactivity allows it to participate in reactions that break down harmful substances, contributing to remediation efforts.
Mechanism of Action
The mechanism by which potassium (2-chloropyridin-4-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form carbon-carbon bonds . This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .
Comparison with Similar Compounds
Potassium 4-Chlorophenyltrifluoroborate (C₆H₄BClF₃K)
- Structure : Aromatic phenyl ring with a para-chloro substituent.
- Key Differences :
- Lacks the nitrogen atom in the aromatic system, reducing Lewis basicity compared to the pyridinyl analog.
- Lower reactivity in heterocycle-forming reactions due to the absence of a directing nitrogen.
- Applications : Commonly used in biaryl synthesis for electronic materials .
- Safety : Similar hazards (H302, H315) but lower inhalation risks compared to pyridinyl derivatives .
Potassium (2-Chloro-4-fluorobenzyl)trifluoroborate (C₇H₅BClF₄K)
Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate (C₁₁H₁₂BF₃KNO₂)
- Structure : Phenyl ring with a morpholine-carbonyl group.
- Key Differences :
- The morpholine moiety increases solubility in polar solvents but may complicate purification.
- Carbonylic group enables hydrogen bonding, altering substrate-catalyst interactions.
- Applications : Used in drug discovery for bioactive molecule derivatization .
Potassium 4-(Tetrahydropyranylmethoxy)methyltrifluoroborate (C₇H₁₃BF₃KO₂)
- Structure : Alkoxymethyl group with a tetrahydropyranyl protecting group.
- Key Differences :
- Applications : Intermediate in carbohydrate-based drug synthesis .
Comparative Data Table
Reactivity and Catalytic Performance
- Catalyst Compatibility :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) enhance oxidative addition rates but may reduce transmetallation efficiency . Nitrogen in the pyridinyl ring stabilizes Pd intermediates, improving catalytic turnover .
Biological Activity
Potassium (2-chloropyridin-4-yl)trifluoroborate is a member of the organoboron compound family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring that is substituted with a chlorine atom at the 2-position, and it possesses a trifluoroborate anion. The presence of the trifluoroborate group enhances the compound's stability and reactivity, making it suitable for various chemical transformations and biological applications.
Mechanisms of Biological Activity
Research indicates that compounds containing pyridine and piperazine moieties often exhibit significant biological properties. These can include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some organoboron compounds have been investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Organotrifluoroborates have been noted for their ability to act as inhibitors of serine proteases, which play critical roles in various biological processes .
Case Studies and Research Findings
- Antinociceptive Properties : A study evaluated the pharmacological properties of potassium thiophene-3-trifluoroborate, revealing its potential as an antinociceptive agent. Although not directly related to this compound, it highlights the biological relevance of trifluoroborate compounds in pain management .
- Enzyme Interaction Studies : Research has shown that organotrifluoroborates can serve as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions are believed to involve hydrogen bonding at the enzyme's active site, suggesting a mechanism by which this compound might exert its biological effects .
- Toxicological Investigations : Investigations into related organotrifluoroborates have demonstrated low toxicity profiles in animal models. For instance, studies on potassium thiophene-3-trifluoroborate indicated no significant alterations in liver and kidney function parameters following administration . Such findings are crucial for assessing the safety of this compound in therapeutic applications.
Data Table: Biological Activity Overview
Q & A
Q. Methodological Insight :
- Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are typically used, with ligand selection dependent on substrate steric/electronic profiles.
- Solvent Optimization : Biphasic systems (toluene/water or THF/water) improve yields by balancing solubility and hydrolysis rates .
- Base Sensitivity : K₂CO₃ or Cs₂CO₃ (3–6 equiv.) is critical for activating the trifluoroborate via hydrolysis to the reactive boronate species .
How can researchers optimize the synthesis of this compound to achieve high purity and yield?
Basic
Synthesis typically involves reacting 2-chloro-4-pyridinylboronic acid with potassium bifluoride (KHF₂) in aqueous or polar aprotic solvents. Key parameters include:
Q. Advanced :
- Scale-Up Challenges : Industrial-scale production requires precise stoichiometry and continuous Soxhlet extraction to isolate the product from inorganic salts .
- Stability Testing : Monitor hygroscopicity via TGA/DSC to establish storage conditions (e.g., desiccated, inert atmosphere) .
What mechanistic insights explain contradictory reports on the catalytic efficiency of this compound in cross-coupling reactions?
Advanced
Discrepancies arise from:
- Endogenous Fluoride : Generated during hydrolysis, fluoride can activate catalysts (e.g., Pd(OAc)₂) but inhibit turnover at high concentrations by forming Pd-F complexes .
- Solvent Polarity : Protodeboronation competes in non-polar solvents (toluene), reducing coupling yields versus polar systems (THF) .
- Substrate Electronics : Electron-withdrawing groups (e.g., Cl on pyridine) slow transmetalation due to reduced nucleophilicity, necessitating higher catalyst loadings .
Q. Resolution Strategy :
- Base Titration : Use ³¹B/¹⁹F NMR to monitor boronate/trifluoroborate equilibrium and optimize base equivalents .
- Additive Screening : KF (1–2 equiv.) can stabilize reactive intermediates in THF/water systems .
How does the chloropyridinyl substituent influence the stability and reactivity of this compound compared to other aryltrifluoroborates?
Advanced
The 2-chloro group:
- Enhances Stability : The electron-withdrawing Cl reduces boronate hydrolysis rates, extending shelf life .
- Directs Coupling Regiochemistry : In Pd-catalyzed reactions, the Cl substituent can act as a transient directing group, favoring ortho-functionalization in subsequent steps .
- Alters Solubility : Chloropyridinyl derivatives exhibit lower solubility in ethers (e.g., THF) compared to alkyl-substituted analogs, requiring solvent optimization .
Q. Comparative Data :
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to risks of skin/eye corrosion .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with sodium bicarbonate and dispose via approved waste streams .
Q. Advanced :
- Toxicity Profiling : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) necessitates strict contamination controls .
- Thermal Stability : Decomposes above 200°C, releasing BF₃ gas; avoid high-temperature drying .
How can researchers mitigate low yields in cross-coupling reactions involving sterically hindered substrates?
Q. Advanced
- Ligand Engineering : Bulky ligands (e.g., SPhos) improve catalyst turnover by reducing steric clashes .
- Microwave Assistance : Short reaction times (10–30 min) at 80–100°C enhance kinetics without decomposition .
- Preactivation : Stir the trifluoroborate with base (1–2 h) before adding the aryl halide to ensure complete hydrolysis .
What analytical techniques are most effective for characterizing this compound and its reaction intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
